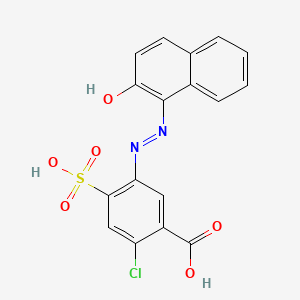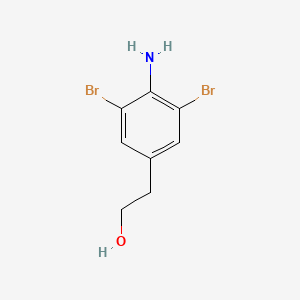
methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride is a synthetic compound that belongs to the class of cubane derivatives Cubane is a hydrocarbon with a unique cubic structure, which imparts interesting chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. One common method involves the functionalization of cubane to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted cubane derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cubane derivatives.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as high energy density materials.
作用機序
The mechanism of action of methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cubic structure of the compound allows for unique binding interactions, which can modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another compound with a similar structure but different functional groups.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: A compound with a different core structure but similar stereochemistry.
Uniqueness
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride is unique due to its cubane core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications that require high stability and unique binding interactions.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-8(12)9-4-2-5-3(4)7(9)10(5,11)6(2)9;/h2-7H,11H2,1H3;1H/t2-,3?,4?,5?,6+,7?,9?,10?;/m0./s1 |
InChIキー |
GEJKSGFOULYMFZ-IDTNQGKZSA-N |
異性体SMILES |
COC(=O)C12[C@H]3[C@H]4C1C5C4C3(C25)N.Cl |
正規SMILES |
COC(=O)C12C3C4C1C5(C4C3C25)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


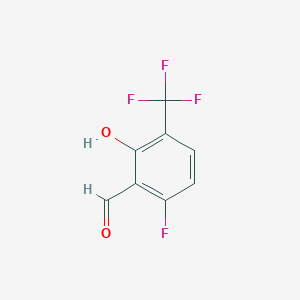

![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)


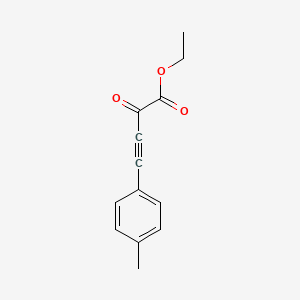
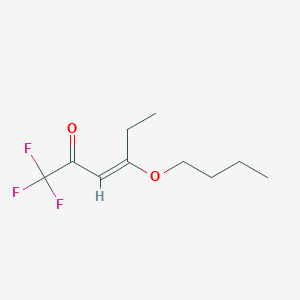


![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
